molecular formula C9H10FNO2 B11744461 1-Fluoro-3-isopropyl-2-nitrobenzene

1-Fluoro-3-isopropyl-2-nitrobenzene

Cat. No.: B11744461
M. Wt: 183.18 g/mol
InChI Key: QAUJTSRDXQAOMJ-UHFFFAOYSA-N
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Description

1-Fluoro-3-isopropyl-2-nitrobenzene is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzene, where a fluorine atom, an isopropyl group, and a nitro group are substituted at the 1, 3, and 2 positions, respectively

Preparation Methods

The synthesis of 1-Fluoro-3-isopropyl-2-nitrobenzene typically involves multiple steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Fluoro-3-isopropyl-2-nitrobenzene undergoes various chemical reactions:

The major products formed from these reactions include amines, substituted benzene derivatives, and carboxylic acids.

Scientific Research Applications

1-Fluoro-3-isopropyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-3-isopropyl-2-nitrobenzene exerts its effects depends on the specific reaction or application:

Comparison with Similar Compounds

1-Fluoro-3-isopropyl-2-nitrobenzene can be compared with other similar compounds:

These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-fluoro-2-nitro-3-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6(2)7-4-3-5-8(10)9(7)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUJTSRDXQAOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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